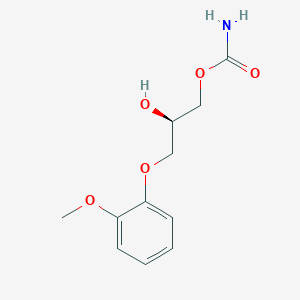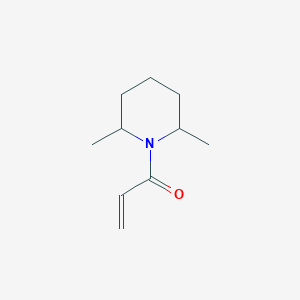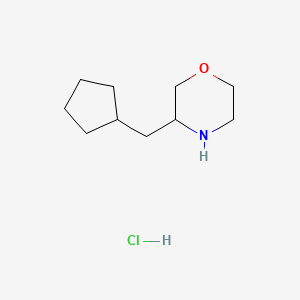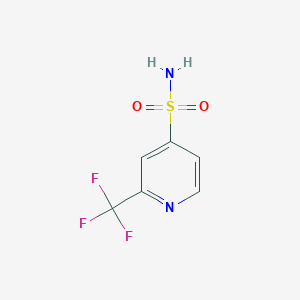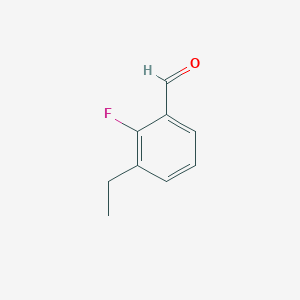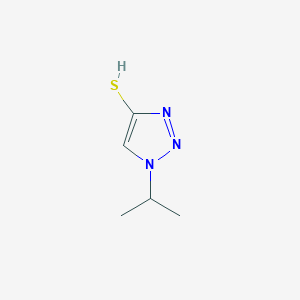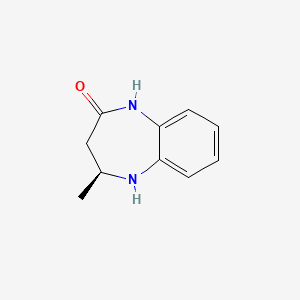![molecular formula C22H16N2O3S B13577611 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B13577611.png)
2-(1,3-Dioxaindan-5-yl)-5-[({[1,1'-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a biphenyl moiety, and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated precursor.
Attachment of the Dioxane Ring: The dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethyl methyl ether, or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(1,3-Dioxaindan-5-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(1,3-Dioxaindan-5-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(1,3-Dioxaindan-5-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
The uniqueness of 2-(1,3-Dioxaindan-5-yl)-5-[({[1,1’-biphenyl]-4-yl}methyl)sulfanyl]-1,3,4-oxadiazole lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
特性
分子式 |
C22H16N2O3S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-5-[(4-phenylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16N2O3S/c1-2-4-16(5-3-1)17-8-6-15(7-9-17)13-28-22-24-23-21(27-22)18-10-11-19-20(12-18)26-14-25-19/h1-12H,13-14H2 |
InChIキー |
ZSSPKMADGVCZPK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CC=C(C=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


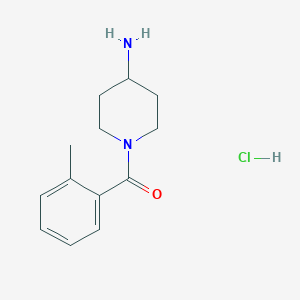
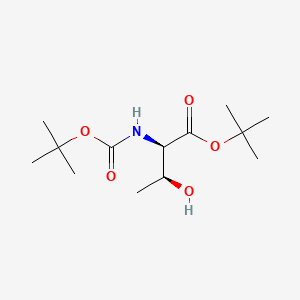
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-onehydrochloride](/img/structure/B13577545.png)
![3-[4-(Benzyloxy)phenyl]pyrrolidine](/img/structure/B13577553.png)
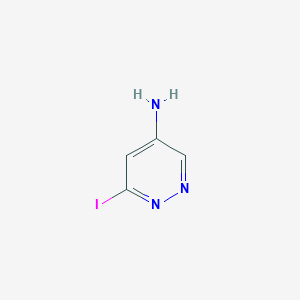
![Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate](/img/structure/B13577558.png)
